Cas no 588692-33-5 (2-Amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxamide)

2-Amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxamide is a specialized heterocyclic compound featuring a fused cyclooctathiophene core with an amino-carboxamide substituent. Its unique structure, incorporating a furylmethyl moiety, makes it a valuable intermediate in medicinal chemistry and organic synthesis. The compound's rigid polycyclic framework and functional group diversity enable its use in the development of pharmacologically active molecules, particularly in targeting receptor modulation or enzyme inhibition. Its solubility and stability profile facilitate further derivatization, enhancing its utility in drug discovery. This compound is particularly suited for research applications requiring precise molecular scaffolds with tunable electronic and steric properties.
2-Amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxamide structure
588692-33-5 structure
Product Name:2-Amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxamide
CAS No:588692-33-5
MF:C16H20N2O2S
MW:304.407202720642
MDL:MFCD03422700
CID:4715402
Update Time:2025-05-20

2-Amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
    • 2-amino-N-(furan-2-ylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
    • Oprea1_273582
    • STK436076
    • BBL016851
    • R7501
    • ST50843185
    • 2-amino-N-(furan-2-ylmethyl)-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxamide
    • (2-amino(4,5,6,7,8,9-hexahydrocycloocta[1,2-b]thiophen-3-yl))-N-(2-furylmeth
    • 2-Amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxamide
    • MDL: MFCD03422700
    • Inchi: 1S/C16H20N2O2S/c17-15-14(16(19)18-10-11-6-5-9-20-11)12-7-3-1-2-4-8-13(12)21-15/h5-6,9H,1-4,7-8,10,17H2,(H,18,19)
    • InChI Key: YAHYTIKRNCXJNM-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(NCC2=CC=CO2)=O)C2=C1CCCCCC2)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 366
  • Topological Polar Surface Area: 96.5

2-Amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxamide Pricemore >>

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2-Amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxamide Suppliers

Amadis Chemical Company Limited
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(CAS:588692-33-5)2-Amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxamide
Order Number:A1166851
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:07
Price ($):548.0/183.0
Email:sales@amadischem.com

Additional information on 2-Amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxamide

Professional Introduction to 2-Amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxamide (CAS No. 588692-33-5)

2-Amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 588692-33-5, belongs to a class of molecules characterized by their intricate cyclic structures and functional groups. The presence of both amino and carboxamide functional groups, coupled with a hexahydrocyclooctabthiophene core, makes this molecule a promising candidate for further exploration in drug discovery and development.

The structure of 2-Amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxamide is notable for its complex aromatic system. The hexahydrocyclooctabthiophene ring system contributes to the molecule's stability and potential bioactivity. This type of scaffold has been extensively studied for its ability to interact with biological targets in a manner that could lead to therapeutic effects. The furyl group attached to the nitrogen atom further enhances the molecule's potential by introducing additional electronic properties that could modulate its interactions with biological systems.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced pharmacological properties. The compound in question has been the subject of several studies aimed at elucidating its potential applications in medicinal chemistry. One of the most compelling aspects of this molecule is its ability to serve as a precursor for more complex derivatives. By modifying specific functional groups or introducing new ones, researchers can generate a library of compounds with tailored properties for various therapeutic applications.

The carboxamide group in 2-Amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxamide plays a crucial role in determining its solubility and reactivity. This group is particularly important in pharmaceutical chemistry because it can form hydrogen bonds with biological targets, enhancing binding affinity and selectivity. The amino group also contributes to the molecule's versatility by allowing for further functionalization through reactions such as acylation or amidation.

Recent advancements in computational chemistry have enabled researchers to predict the bioactivity of molecules like 2-Amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxamide with greater accuracy. These computational methods have been instrumental in identifying potential lead compounds for drug development. By leveraging machine learning algorithms and molecular docking simulations, scientists can rapidly screen large libraries of compounds and prioritize those with the highest likelihood of success in clinical trials.

The furyl substituent on the nitrogen atom is particularly interesting from a chemical biology perspective. Furyl groups are known for their ability to influence electronic properties and can participate in various chemical reactions. This makes them valuable for designing molecules that can interact with specific biological pathways. In particular, furyl-containing compounds have shown promise in the treatment of neurological disorders due to their ability to cross the blood-brain barrier and interact with central nervous system receptors.

One of the most exciting areas of research involving 2-Amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxamide is its potential application in oncology. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain cancer-related enzymes and pathways. By targeting these specific pathways, researchers hope to develop novel therapeutic strategies that are more effective and have fewer side effects compared to existing treatments. The hexahydrocyclooctabthiophene core is particularly well-suited for this purpose due to its ability to mimic natural bioactive molecules.

The synthesis of 2-Amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxamide presents several challenges due to its complex structure. However, recent developments in synthetic methodologies have made it possible to produce this compound more efficiently than ever before. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations have been particularly useful in constructing the hexahydrocyclooctabthiophene ring system. These advances have not only improved yields but also reduced the number of synthetic steps required.

In conclusion, 2-Amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxamide (CAS No.588692-33-5) represents a significant advancement in pharmaceutical chemistry。 Its unique structure and functional groups make it a versatile building block for developing novel therapeutic agents。 With ongoing research focused on elucidating its bioactivity and optimizing its synthesis, this compound holds great promise for future medical applications。 As computational methods continue to evolve, scientists will be able to explore even more possibilities for harnessing the potential of molecules like this one.

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Amadis Chemical Company Limited
(CAS:588692-33-5)2-Amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocyclooctabthiophene-3-carboxamide
A1166851
Purity:99%/99%
Quantity:5g/1g
Price ($):548.0/183.0
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